molecular formula C81H150O28 B1244490 (1R,8R,9S,10S,11R,12R,19R,20S,21S,22R)-9,10,11,20,21,22-hexahydroxy-3-[20-hydroxy-14-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhenicosyl]-14-[29-hydroxy-14-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytriacontyl]-2,6,13,17,23,24-hexaoxatricyclo[17.3.1.18,12]tetracosane-5,16-dione

(1R,8R,9S,10S,11R,12R,19R,20S,21S,22R)-9,10,11,20,21,22-hexahydroxy-3-[20-hydroxy-14-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhenicosyl]-14-[29-hydroxy-14-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytriacontyl]-2,6,13,17,23,24-hexaoxatricyclo[17.3.1.18,12]tetracosane-5,16-dione

カタログ番号 B1244490
分子量: 1572 g/mol
InChIキー: YQYKMOMCJFNBBQ-MJSFJGRCSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fattiviracin A1 is a carbohydrate-containing antibiotic isolated from the fermentation broth of Streptomyces microflavus strain No. 2445 and exhibits antiviral activity against herpes simplex virus type 1 (HSV-1), varicella-zoster virus (VZV), influenza A virus and human immunodeficiency virus type 1 (HIV-1). It has a role as a metabolite, an anti-HSV-1 agent, an anti-HIV-1 agent and an EC 3.2.1.18 (exo-alpha-sialidase) inhibitor. It is a carbohydrate-containing antibiotic, a beta-D-glucoside, a fatty acid derivative and a macrodiolide.

科学的研究の応用

Solubility and Physical Properties

  • The solubility of similar saccharides in ethanol-water mixtures is a critical property for their use in pharmaceutical and chemical industries. Studies like those by Gong, Wang, Zhang, & Qu (2012) and Zhu, Ma, & Zhou (2010) provide insights into the solubility of related sugar alcohols and saccharides, which is essential for their processing and formulation.

Synthesis and Chemical Reactions

  • The synthesis of novel compounds derived from similar structures, as explored by Hřebabecký, Masojídková, Dračínský, & Holý (2006), and Mosimann & Vogel (2000) reveal the potential for creating new therapeutic agents or chemical intermediates.

Pharmaceutical Applications

  • Studies such as the one by Xuqian (2014) on the analgesic activity of related compounds indicate potential applications in pain management and pharmaceutical development.

Biochemical and Biophysical Research

  • Research like that by Gardner et al. (2017) on the effects of similar compounds on ion channels contributes to our understanding of cellular mechanisms and can inform drug development.

Material Science and Engineering

  • The physical properties of related saccharides and alcohols, as detailed in studies by Gong, Zhang, Wang, & Qu (2012), have implications for materials science, particularly in the development of biocompatible materials.

特性

製品名

(1R,8R,9S,10S,11R,12R,19R,20S,21S,22R)-9,10,11,20,21,22-hexahydroxy-3-[20-hydroxy-14-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhenicosyl]-14-[29-hydroxy-14-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytriacontyl]-2,6,13,17,23,24-hexaoxatricyclo[17.3.1.18,12]tetracosane-5,16-dione

分子式

C81H150O28

分子量

1572 g/mol

IUPAC名

(1R,8R,9S,10S,11R,12R,19R,20S,21S,22R)-9,10,11,20,21,22-hexahydroxy-3-[20-hydroxy-14-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhenicosyl]-14-[29-hydroxy-14-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytriacontyl]-2,6,13,17,23,24-hexaoxatricyclo[17.3.1.18,12]tetracosane-5,16-dione

InChI

InChI=1S/C81H150O28/c1-54(84)40-32-25-19-13-7-3-4-8-14-20-26-34-42-56(102-78-74(96)70(92)66(88)60(50-82)106-78)43-35-27-21-15-9-5-11-17-23-29-37-46-58-48-64(86)100-52-63-69(91)73(95)77(99)81(109-63)105-59(49-65(87)101-53-62-68(90)72(94)76(98)80(104-58)108-62)47-38-30-24-18-12-6-10-16-22-28-36-44-57(45-39-31-33-41-55(2)85)103-79-75(97)71(93)67(89)61(51-83)107-79/h54-63,66-85,88-99H,3-53H2,1-2H3/t54?,55?,56?,57?,58?,59?,60-,61-,62-,63-,66-,67-,68-,69-,70+,71+,72+,73+,74-,75-,76-,77-,78-,79-,80-,81-/m1/s1

InChIキー

YQYKMOMCJFNBBQ-MJSFJGRCSA-N

異性体SMILES

CC(CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC1CC(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(CC(=O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)O1)O)O)O)CCCCCCCCCCCCCC(CCCCCC(C)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O

正規SMILES

CC(CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC1CC(=O)OCC2C(C(C(C(O2)OC(CC(=O)OCC3C(C(C(C(O1)O3)O)O)O)CCCCCCCCCCCCCC(CCCCCC(C)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O

同義語

fattiviracin A1
fattiviracin-A1

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。